molecular formula C19H24N2O3 B4327294 N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide

N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide

Cat. No. B4327294
M. Wt: 328.4 g/mol
InChI Key: VFZVOJKTGKPUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide, commonly known as HMB, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. HMB is a benzamide derivative that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of HMB is not fully understood, but it is believed to act through multiple pathways. HMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, HMB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. HMB has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects
HMB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMB can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In animal studies, HMB has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain. Additionally, HMB has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using HMB in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal studies. Additionally, HMB is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using HMB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, HMB has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

For HMB research include the potential use in the treatment of neurodegenerative diseases and other inflammatory and oxidative stress-related diseases.

Scientific Research Applications

HMB has been the subject of numerous scientific studies due to its potential pharmaceutical applications. HMB has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, HMB has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. HMB has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-hydroxy-3-methoxypropyl)-4-[(4-methylanilino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-3-9-17(10-4-14)20-11-15-5-7-16(8-6-15)19(23)21-12-18(22)13-24-2/h3-10,18,20,22H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZVOJKTGKPUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NCC(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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